N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE is a complex organic compound that features a phenyl group, a thiophene ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenoxypropanamide Moiety: This can be achieved by reacting phenol with 2-bromo-1-chloropropane under basic conditions to form 2-phenoxypropane, followed by amidation with an appropriate amine.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling Reactions: The final step involves coupling the phenoxypropanamide with the thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive compound for drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-PHENOXYPROPANAMIDE: Lacks the thiophene ring.
N-(3,4-DIMETHYLPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE: Lacks the dioxido group.
Uniqueness
The presence of both the thiophene ring and the dioxido group in N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENOXYPROPANAMIDE may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-15-9-10-18(13-16(15)2)22(19-11-12-27(24,25)14-19)21(23)17(3)26-20-7-5-4-6-8-20/h4-13,17,19H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFXJWMVVHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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